4-(Aminomethyl)-2-chlorophenol
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Overview
Description
4-(Aminomethyl)-2-chlorophenol is an organic compound characterized by the presence of an amino group attached to a methyl group, which is further connected to a chlorinated phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-chlorophenol typically involves the chlorination of 4-(Aminomethyl)phenol. This process can be achieved through the reaction of 4-(Aminomethyl)phenol with chlorine gas under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to prevent over-chlorination and to ensure selective chlorination at the ortho position relative to the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as iron(III) chloride, can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 4-(Aminomethyl)-2-chlorocyclohexanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 4-(Nitrosomethyl)-2-chlorophenol or 4-(Nitromethyl)-2-chlorophenol.
Reduction: Formation of 4-(Aminomethyl)-2-chlorocyclohexanol.
Substitution: Formation of 4-(Aminomethyl)-2-hydroxyphenol or 4-(Aminomethyl)-2-alkoxyphenol.
Scientific Research Applications
4-(Aminomethyl)-2-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-chlorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorinated phenol ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)phenol: Lacks the chlorine atom, making it less hydrophobic and potentially less active in certain biological assays.
2-Chloro-4-nitrophenol: Contains a nitro group instead of an amino group, leading to different reactivity and biological properties.
4-(Aminomethyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group, affecting its solubility and reactivity.
Uniqueness
4-(Aminomethyl)-2-chlorophenol is unique due to the presence of both an amino group and a chlorine atom on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(aminomethyl)-2-chlorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H,4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNYBICPLIMKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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